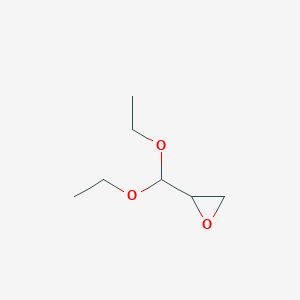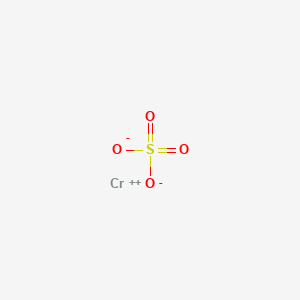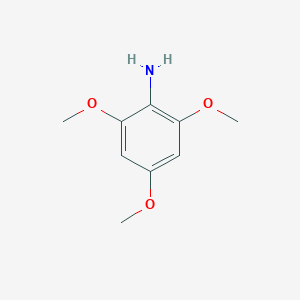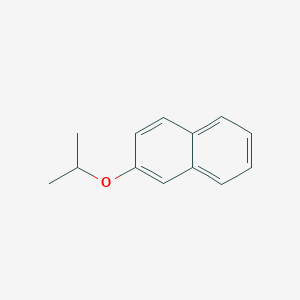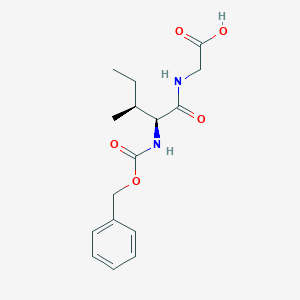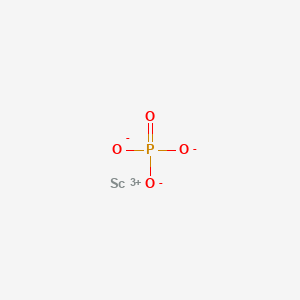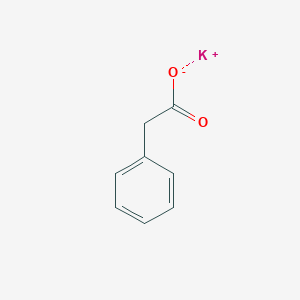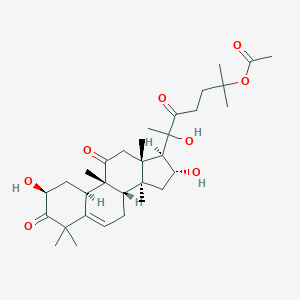
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-
Descripción general
Descripción
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease pathogenesis. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain and improved cognitive function in Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In animal models of diabetes, it has been found to have hypoglycemic effects and improve insulin sensitivity. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-Alzheimer's, and hypoglycemic effects make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its efficacy and safety in clinical trials for various diseases. Additionally, research can be done to develop more efficient synthesis methods for this compound.
Aplicaciones Científicas De Investigación
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to have hypoglycemic effects in animal models of diabetes.
Propiedades
Número CAS |
10357-99-0 |
|---|---|
Nombre del producto |
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl- |
Fórmula molecular |
C19H22ClN3O2S |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H22ClN3O2S/c1-22(2)13-14-26(24,25)18-9-7-17(8-10-18)23-12-11-19(21-23)15-3-5-16(20)6-4-15/h3-10H,11-14H2,1-2H3 |
Clave InChI |
UOOLKMBHYQVDNO-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Otros números CAS |
10357-99-0 133514-97-3 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

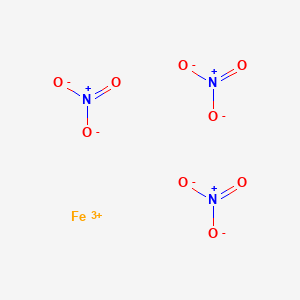
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)

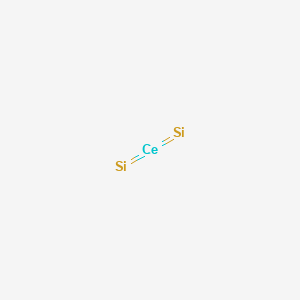
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
